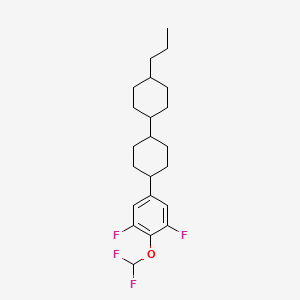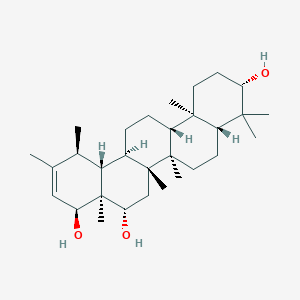
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is a complex organic compound that features a thiazole ring and a highly fluorinated cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves multiple stepsThe highly fluorinated cyclohexane ring is then synthesized separately and coupled with the thiazole derivative under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorinated cyclohexane ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against multidrug-resistant pathogens.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated cyclohexane ring may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxamide
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is unique due to its highly fluorinated cyclohexane ring, which imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to other similar compounds .
Propriétés
Numéro CAS |
610262-12-9 |
|---|---|
Formule moléculaire |
C13H7F11N2O2S |
Poids moléculaire |
464.26 g/mol |
Nom IUPAC |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H7F11N2O2S/c1-3-5(4(2)27)29-7(25-3)26-6(28)8(14)9(15,16)11(19,20)13(23,24)12(21,22)10(8,17)18/h1-2H3,(H,25,26,28) |
Clé InChI |
BCCGULYQRXWUKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
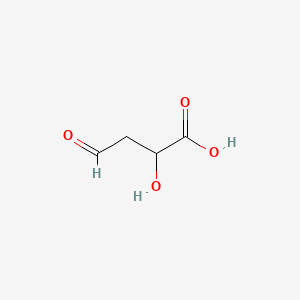
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)



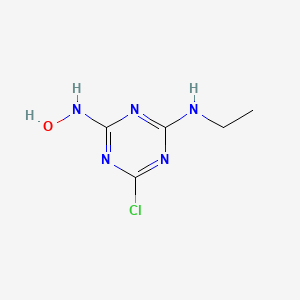
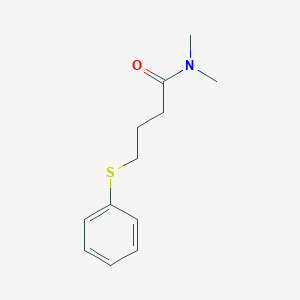
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
